molecular formula C16H17NO6 B567939 Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate CAS No. 1255663-98-9

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Cat. No. B567939
CAS RN: 1255663-98-9
M. Wt: 319.313
InChI Key: KQXKRUDATDKFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a special chemical offered by various providers such as BOC Sciences and Benchchem. It has a molecular formula of C16H17NO6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, such as its melting point, boiling point, density, and molecular weight, are not explicitly mentioned in the search results .

Scientific Research Applications

Polymer Science Application

  • Immobilization on Polyacrylic Acid Gels : A study by Zhumagalieva et al. (2005) investigated the immobilization of a medicinal compound, succinate of 2,5-dimethyl-4-benzoyl-oxypiperidine (AK-29), on polyacrylic acid (PAA) gels. The research found that both the concentration and pH dependency of AK-29 sorption over PAA gels increased with the gel's crosslinking degree. This process demonstrated an efficient method for the controlled release of the medicinal compound from the gel phase, which is crucial for pharmaceutical applications (Zhumagalieva, Beisebekov, & Abilov, 2005).

Organic Chemistry Applications

  • Synthesis and Structural Studies : Fernández et al. (1992) synthesized a series of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates and conducted structural and biochemical studies on them. This research contributes to the field by providing insights into the molecular structures and potential reactivity of these compounds, which are valuable for developing new synthetic pathways and compounds (Fernández et al., 1992).

Medicinal Chemistry Applications

  • Antimycobacterial Properties : Venugopala et al. (2020) synthesized and evaluated a series of dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates for their anti-tubercular activities. One compound, in particular, showed promising anti-TB activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. This study highlights the potential of these compounds in developing new treatments for tuberculosis, which remains a significant global health challenge (Venugopala et al., 2020).

Corrosion Inhibition

  • Mild Steel Protection in Acidic Solutions : Chafiq et al. (2020) studied the inhibition properties of certain compounds, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, for protecting mild steel in acidic environments. This research is crucial for industrial applications where corrosion resistance is paramount, showcasing how organic compounds can be used as effective corrosion inhibitors (Chafiq et al., 2020).

properties

IUPAC Name

dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-22-15(20)11-8-12(16(21)23-2)17(9-13(11)18)14(19)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKRUDATDKFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(N(CC1=O)C(=O)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735067
Record name Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

CAS RN

1255663-98-9
Record name 2,4-Piperidinedicarboxylic acid, 1-benzoyl-5-oxo-, 2,4-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255663-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.